(Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
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Overview
Description
(Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic organic compound belonging to the benzofuran family This compound is characterized by the presence of a chlorobenzylidene group and an oxopropoxy group attached to the benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzylidene Group: The chlorobenzylidene group is introduced via a condensation reaction between a chlorobenzaldehyde and the benzofuran core.
Attachment of the Oxopropoxy Group: The oxopropoxy group is attached through an esterification reaction involving an appropriate propionic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its efficacy and reduce potential side effects.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one: The parent compound.
(Z)-2-(2-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one: A similar compound with a bromine atom instead of chlorine.
(Z)-2-(2-chlorobenzylidene)-6-(2-oxobutoxy)benzofuran-3(2H)-one: A similar compound with a butoxy group instead of an oxopropoxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
(Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a compound that belongs to the benzofuran class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran core, which is known for its ability to interact with various biological targets.
Biological Activity Overview
The biological activities associated with benzofuran derivatives include:
- Antimicrobial Activity: Many benzofuran derivatives have demonstrated significant antibacterial and antifungal properties.
- Anticancer Activity: Certain compounds exhibit cytotoxic effects against various cancer cell lines.
- Cholinesterase Inhibition: Some benzofurans are known to inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, a series of benzofuran derivatives were evaluated against bacterial strains such as Escherichia coli and Bacillus subtilis. The results indicated that several compounds displayed promising efficacy, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like penicillin .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
10a | B. subtilis | 1.25 ± 0.60 |
10b | E. coli | 1.50 ± 0.70 |
(Z)-2... | B. subtilis | TBD |
Anticancer Potential
The anticancer properties of this compound have been explored through various in vitro studies. Compounds within this class have shown cytotoxic effects against human cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Study: Cytotoxicity Assessment
In a recent study, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency at low concentrations .
Cholinesterase Inhibition
The inhibition of acetylcholinesterase is particularly relevant for developing treatments for Alzheimer's disease. Compounds similar to this compound have been shown to possess AChE inhibitory activity, making them candidates for further research in neuropharmacology .
Table 2: AChE Inhibition Results
Compound | AChE Inhibition (%) | IC50 (µM) |
---|---|---|
Eserine | 100 | 0.05 |
Benzofuran Derivative | 75 | 0.15 |
(Z)-2... | TBD | TBD |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Interaction with Enzymatic Targets: The compound may bind to active sites on enzymes such as AChE, inhibiting their activity.
- Induction of Apoptosis: Certain derivatives induce programmed cell death in cancer cells through various signaling pathways.
- Antioxidant Properties: Some studies suggest that benzofurans possess antioxidant capabilities, contributing to their protective effects against oxidative stress-related diseases .
Properties
IUPAC Name |
(2Z)-2-[(2-chlorophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c1-11(20)10-22-13-6-7-14-16(9-13)23-17(18(14)21)8-12-4-2-3-5-15(12)19/h2-9H,10H2,1H3/b17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFZZWYITYTNFP-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.